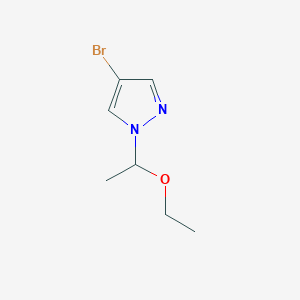

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

説明

Overview of Pyrazole (B372694) Heterocycles as Versatile Scaffolds

Pyrazole, a five-membered heterocyclic organic compound, contains two adjacent nitrogen atoms and three carbon atoms. numberanalytics.comwikipedia.org This unique structure imparts a range of chemical properties that have made pyrazole and its derivatives highly significant in various scientific fields. numberanalytics.com First synthesized in the 19th century, the pyrazole ring is a crucial scaffold in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org

The versatility of the pyrazole core is evident in its presence in numerous commercially important compounds. For instance, the drug Celecoxib, a well-known anti-inflammatory agent, and the anabolic steroid Stanozolol both feature a pyrazole ring. wikipedia.org Furthermore, pyrazole derivatives are integral to the agricultural industry as fungicides and herbicides. numberanalytics.comlookchem.com The stability of the pyrazole ring, combined with its capacity to undergo various functionalization reactions, makes it an attractive building block for creating complex molecules with diverse biological and physical properties. numberanalytics.comresearchgate.net

The chemical reactivity of pyrazoles allows for modifications at several positions on the ring, primarily through electrophilic substitution, which typically occurs at the C4 position. researchgate.netglobalresearchonline.net The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry, with methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being a classic approach. numberanalytics.commdpi.com

Importance of Halogenated Pyrazoles as Key Synthons for Functionalization

Halogenated pyrazoles are crucial intermediates, or synthons, in organic synthesis. researchgate.net The introduction of a halogen atom, such as bromine, chlorine, or iodine, onto the pyrazole ring provides a reactive site for further chemical transformations. researchgate.netresearchgate.net Halogenation of the pyrazole ring typically occurs at the C4 position due to its higher nucleophilicity. globalresearchonline.netmdpi.com

The carbon-halogen bond in these compounds can be readily used in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building more complex molecular architectures. nih.gov Palladium-catalyzed reactions are particularly prominent in the functionalization of halogenated pyrazoles. researchgate.net These reactions allow for the introduction of a wide array of substituents, making halogenated pyrazoles highly versatile building blocks. nih.gov

Common cross-coupling reactions involving halogenated pyrazoles include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrazole with an organoboron compound to form a new carbon-carbon bond. nih.govrsc.orgwikipedia.org

Sonogashira Coupling: This involves the reaction of a halogenated pyrazole with a terminal alkyne, creating a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This method is used to form a carbon-nitrogen bond by coupling the halogenated pyrazole with an amine. researchgate.netnih.govwikipedia.org

The strategic placement of a halogen on the pyrazole ring is therefore a key step in the synthesis of many complex target molecules. researchgate.net

The Strategic Role of N-Protecting Groups in Regioselective Pyrazole Functionalization

In the synthesis of complex molecules containing a pyrazole core, controlling the regioselectivity of reactions is paramount. This is where N-protecting groups play a critical strategic role. The pyrazole ring has a reactive NH group that can interfere with desired chemical transformations. clockss.org Protecting this nitrogen atom prevents unwanted side reactions and can direct subsequent functionalization to specific positions on the ring. researchgate.netrsc.org

A variety of protecting groups are used in pyrazole chemistry, with the choice depending on the specific reaction conditions and the desired outcome. researchgate.net Some commonly used N-protecting groups include:

Boc (tert-butoxycarbonyl): Known for its stability and ease of removal under acidic conditions. researchgate.netarkat-usa.org

Trityl: A bulky group that can direct metallation to specific positions. researchgate.net

SEM (2-(trimethylsilyl)ethoxymethyl): A versatile group that is stable under various conditions and allows for regioselective C-H arylation. nih.gov

1-Ethoxyethyl: This acetal-based protecting group is notable for its ease of introduction and removal under mild acidic conditions. clockss.orgvulcanchem.com

The 1-ethoxyethyl group is particularly useful as it can be introduced by reacting the pyrazole with ethyl vinyl ether. clockss.orgvulcanchem.com Its removal is typically achieved through acid-catalyzed hydrolysis, which regenerates the NH group without affecting other sensitive parts of the molecule. clockss.org This protecting group enhances the solubility of the pyrazole derivative in organic solvents, simplifying handling and purification. vulcanchem.com

Research Context of 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole as a Versatile Synthetic Intermediate

The compound This compound (CAS No: 1024120-52-2) is a prime example of a strategically designed synthetic intermediate that combines the key features discussed above. simsonpharma.compharmaffiliates.com Its structure contains a bromine atom at the C4 position and a 1-ethoxyethyl protecting group on one of the nitrogen atoms.

This specific combination makes it a highly valuable tool in organic synthesis for several reasons:

The C4-bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.govwikipedia.org This allows for the introduction of aryl, alkyl, alkynyl, and amino groups at this position.

The N-(1-ethoxyethyl) protecting group effectively shields the reactive NH proton, preventing it from interfering in subsequent reactions such as lithiation or other base-mediated transformations. clockss.org This ensures that functionalization occurs specifically at the C4 position.

The protecting group can be easily removed under mild acidic conditions, restoring the pyrazole NH group when needed for further synthetic steps or for the final target molecule. clockss.org

Due to these features, this compound is widely used as a research chemical for the synthesis of complex, polysubstituted pyrazole derivatives, which are often key components in the development of new pharmaceuticals and other advanced materials. pharmaffiliates.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-(1-ethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXRSNUJYPTUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024120-52-2 | |

| Record name | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 4 Bromo 1 1 Ethoxyethyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-4 position of the pyrazole (B372694) core.

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide. For 4-bromopyrazoles, this reaction allows for the introduction of aryl, heteroaryl, or styryl groups. rsc.org The reaction of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole with various arylboronic acids, catalyzed by a palladium complex, leads to the formation of 4-aryl-1-(1-ethoxyethyl)-1H-pyrazoles.

Research has shown that these couplings are effective for a range of boronic acids, including those with electron-donating and electron-withdrawing substituents. mdpi.com The choice of catalyst, ligand, and base is critical for achieving high yields. mdpi.comresearchgate.net For instance, catalyst systems like Pd(PPh₃)₄ with bases such as Cs₂CO₃ or K₃PO₄ in solvent mixtures like DME/H₂O are commonly employed. mdpi.comrhhz.net Microwave irradiation has been shown to accelerate these reactions, significantly reducing reaction times from hours to minutes. rhhz.netccspublishing.org.cn Generally, 4-bromopyrazoles tend to be slightly less reactive than their 3-bromopyrazole counterparts in these couplings. nih.gov

| Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield | Reference(s) |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | Microwave, 90°C, 5-12 min | 4-Aryl-1-methyl-1H-pyrazole | Good to Excellent | rhhz.net |

| XPhos Pd G2 | K₂CO₃ | Dioxane | 80°C, 2 h | 4-Aryl-3,5-dinitro-1H-pyrazole | 71-99% | rsc.org |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene / H₂O | Reflux, 18-22 h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 40-60% | mdpi.com |

This table presents data for Suzuki-Miyaura couplings on related bromopyrazole and bromoaryl systems to illustrate typical reaction conditions.

The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds, specifically by coupling aryl halides like this compound with terminal alkynes. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.orgresearchgate.net The result is the synthesis of 4-alkynyl-1-(1-ethoxyethyl)-1H-pyrazoles, which are valuable intermediates for constructing more complex molecular architectures. researchgate.net

The efficiency of the Sonogashira coupling can be influenced by the electronic properties of the substrates. For pyrazoles bearing electron-withdrawing groups, such as a trifluoromethyl group, the reaction can be more challenging and may require careful optimization of catalysts and ligands. researchgate.net Modern copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov These systems often rely on highly effective, bulky, and electron-rich phosphine (B1218219) ligands. researchgate.net

| Catalyst / Co-catalyst | Ligand | Base | Solvent | Conditions | Product | Yield | Reference(s) |

| Pd(OAc)₂ / - | XPhos | Et₃N | MeCN | 110°C | 4-(Trimethylsilylethynyl)-pyrazole derivative | High Conversion | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | - | Et₃N | Toluene | Room Temp, 6-20 h | 4-Alkynyl-6H-1,2-oxazine | Good | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl / - | DTBNpP | TMP | DMSO | Room Temp | Aryl/Alkyl Alkynes | up to 97% | nih.gov |

This table showcases representative conditions for Sonogashira couplings on related bromo-heterocyclic systems.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide variety of amines, catalyzed by palladium complexes. wikipedia.orgmychemblog.com This reaction is instrumental for synthesizing 4-amino-1-(1-ethoxyethyl)-1H-pyrazoles from the corresponding 4-bromo precursor. The success of the reaction heavily depends on the choice of ligand, palladium precatalyst, and base. nih.govlibretexts.org

Studies on related 4-bromo-1H-pyrazoles have demonstrated that this transformation is effective for coupling with aliphatic, aromatic, and heteroaromatic amines. nih.gov However, challenges can arise. For example, reactions with alkylamines that possess β-hydrogen atoms can sometimes result in low yields due to competitive β-hydride elimination. nih.govresearchgate.net In contrast, aryl- or alkylamines lacking a β-hydrogen atom often proceed smoothly. nih.gov The use of bulky, electron-rich phosphine ligands is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. wikipedia.orgnih.gov

| Catalyst / Precatalyst | Ligand | Base | Amine Substrate | Product | Yield | Reference(s) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Phenylmethanamine | 4-(Benzylamino)-7-azaindole derivative | 94% | beilstein-journals.org |

| Pd(dba)₂ | tBuDavePhos | NaOtBu | Benzylamine | 4-(Benzylamino)-1-tritylpyrazole | 88% | nih.gov |

| P4 Precatalyst | tBuBrettPhos (L4) | LHMDS | Aniline | 4-(Phenylamino)-1H-pyrazole | 85% | nih.gov |

This table summarizes conditions and outcomes for Buchwald-Hartwig amination on various bromopyrazole and related heterocyclic systems.

The Negishi coupling provides another effective route for C-C bond formation by reacting an organozinc reagent with an organic halide. numberanalytics.com This reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and the relatively high reactivity of organozinc reagents. numberanalytics.comnih.gov In the context of this compound, it can be coupled with alkyl-, aryl-, or benzylzinc halides to generate the corresponding 4-substituted pyrazoles. researchgate.net

The generation of the organozinc reagent can be achieved by the direct insertion of zinc metal into an organic halide. nih.gov The Negishi reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com This methodology has been successfully applied to the synthesis of complex pyrazole-containing molecules. researchgate.net

Other cross-coupling methodologies can also be applied to functionalize the C-4 position, although they are less common than the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The specific choice of reaction often depends on the desired substituent and the availability of the corresponding organometallic reagent.

The evolution of transition metal-catalyzed cross-coupling reactions is intrinsically linked to the development of sophisticated ligand and catalyst systems. For the functionalization of this compound, the choice of the phosphine ligand coordinated to the palladium center is paramount for achieving high efficiency, selectivity, and broad substrate scope. researchgate.netresearchgate.net

Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, tBuBrettPhos) and Hartwig group, have proven to be exceptionally effective. researchgate.netnih.govsigmaaldrich.com These ligands promote the formation of the active, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination. wikipedia.org

The use of palladium precatalysts has also streamlined these reactions. sigmaaldrich.com Precatalysts like the G2, G3, and G4 Buchwald precatalysts are air- and moisture-stable solids that readily generate the active Pd(0) catalyst in solution under the reaction conditions. rsc.orgsigmaaldrich.com This improves reproducibility and allows for lower catalyst loadings. For instance, the XPhos Pd G2 precatalyst has been successfully used in the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org Similarly, specific ligands like tBuDavePhos have been identified as optimal for the Buchwald-Hartwig amination of 4-bromo-1-tritylpyrazole with certain amines. researchgate.net The continuous development of new catalyst systems aims to broaden the scope of compatible functional groups and enable reactions to proceed under milder conditions. nih.gov

Organometallic Reactions Involving Halogen-Metal Exchange

Beyond transition metal-catalyzed reactions, the bromine atom at the C-4 position can be directly converted into an organometallic species through halogen-metal exchange. This transformation typically involves reacting the bromopyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or phenyllithium, at low temperatures. rsc.org This process generates a highly reactive 4-lithiopyrazole intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-4 position. For example, reacting the intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Studies on the closely related 4-bromo-1-phenylsulphonylpyrazole have shown that lithiation can occur, followed by reaction with electrophiles. rsc.org Similarly, protected 4-iodopyrazoles have been converted into Grignard reagents, which can then be used in subsequent reactions, such as formylation to produce pyrazole-4-carbaldehydes. arkat-usa.org This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a powerful, alternative strategy for the functionalization of the pyrazole C-4 position.

Grignard Reagent Reactivity and Regioselectivity

The bromine atom at the C4 position of this compound is amenable to the formation of a Grignard reagent. Through a magnesium-halogen exchange reaction, typically using magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF), the corresponding pyrazol-4-yl Grignard reagent can be generated. This transformation converts the electrophilic C4 carbon into a potent nucleophilic center.

The regioselectivity of this reaction is highly specific to the C4 position due to the inherent reactivity of the C-Br bond. The resulting Grignard reagent is a powerful tool for forming new carbon-carbon bonds. It can react with a wide array of electrophiles to introduce various substituents at the C4 position of the pyrazole ring. After the addition to the electrophile, a standard acidic workup is typically required to protonate the initial adduct. masterorganicchemistry.com

Below is a table summarizing potential transformations of the Grignard reagent derived from this compound.

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

| Aldehyde | Acetaldehyde | Secondary Alcohol |

| Ketone | Acetone | Tertiary Alcohol |

| Ester | Ethyl acetate | Tertiary Alcohol (via double addition) masterorganicchemistry.com |

| Carbon Dioxide | CO₂ (s) | Carboxylic Acid |

| Nitrile | Acetonitrile | Ketone (after hydrolysis) |

Lithiation Reactions for Directed Ortho-Metalation and Further Functionalization

A key feature of the 1-(1-ethoxyethyl) group is its ability to act as a directed metalation group (DMG). organic-chemistry.org This function allows for the highly regioselective deprotonation of the pyrazole ring at the position ortho to the N1 nitrogen, which is the C5 position. This process, known as directed ortho-metalation (DoM), utilizes strong lithium amide bases like lithium diisopropylamide (LDA) or organolithium reagents such as n-butyllithium or sec-butyllithium, typically at low temperatures (-78 °C) in an inert solvent like THF. uwindsor.caharvard.edu

The coordination of the lithium base to the oxygen atom of the ethoxyethyl group increases the kinetic acidity of the adjacent C5-H proton, facilitating its selective removal over other protons on the ring. organic-chemistry.org This generates a 5-lithiated pyrazole intermediate, which is a powerful nucleophile. This intermediate can then be quenched with various electrophiles to introduce substituents exclusively at the C5 position. rsc.org This methodology provides a complementary strategy to the Grignard chemistry at C4, enabling precise functionalization at a different site on the pyrazole core.

The table below illustrates the functionalization possibilities via directed ortho-metalation.

| Base | Electrophile | Resulting Functional Group at C5 |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | Aldehyde (Formyl) |

| Lithium diisopropylamide (LDA) | Iodine (I₂) | Iodo |

| sec-Butyllithium | Chlorotrimethylsilane (TMSCl) | Trimethylsilyl |

| n-Butyllithium | Benzyl bromide | Benzyl |

Reactivity and Manipulation of the 1-(1-Ethoxyethyl) Protecting Group

The 1-(1-ethoxyethyl) group is an acetal-type protecting group for the pyrazole nitrogen. Its stability and the mild conditions required for its removal make it highly useful in multi-step synthesis. umich.eduresearchgate.net

Selective Deprotection Methodologies

The 1-(1-ethoxyethyl) group is readily cleaved under mild acidic conditions, which is a significant advantage as it leaves many other functional groups intact. researchgate.net The deprotection mechanism involves the protonation of one of the acetal (B89532) oxygens, followed by elimination to form a stabilized cation and subsequent hydrolysis to yield the N-unsubstituted pyrazole.

Commonly employed methods for the selective removal of this group are summarized in the following table.

| Reagent | Solvent | Typical Conditions |

| Hydrochloric acid (dilute) | Methanol / Water | Room Temperature |

| p-Toluenesulfonic acid (catalytic) | Ethanol | Room Temperature or mild heating |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Reflux |

| Acetic acid | Water / THF | Mild heating |

Protecting Group Migration and Thermal Isomerization

In substituted pyrazole systems, N-alkoxyalkyl protecting groups can be subject to migration or can facilitate the thermal isomerization of substituents on the pyrazole ring. researchgate.net For pyrazoles with substituents at the C3 or C5 positions, heating can lead to an equilibrium between the 1,5- and 1,3-disubstituted isomers. rsc.org The thermodynamically more stable isomer is typically favored. For instance, a 5-alkyl-1-(1-ethoxyethyl)pyrazole, which might be formed as the kinetic product of a reaction, could potentially isomerize to the more stable 3-alkyl-1-(1-ethoxyethyl)pyrazole upon heating. researchgate.netrsc.org This process is an important consideration in synthetic design, as reaction temperature and duration can influence the final product distribution.

Influence of the Protecting Group on Pyrazole Ring Reactivity and Regioselectivity

The 1-(1-ethoxyethyl) protecting group exerts a profound influence on the reactivity and regioselectivity of the pyrazole ring through a combination of electronic and steric effects.

Directing Influence : As detailed in section 3.2.2, its most critical role is as a directed metalation group (DMG). By coordinating with organolithium bases, it facilitates selective deprotonation at the C5 position, enabling functionalization at a site that is otherwise not the most acidic. organic-chemistry.orgrsc.org

Steric Hindrance : The bulk of the ethoxyethyl group provides steric shielding for the N1 and C5 positions of the pyrazole ring. This can influence the approach of reagents and affect the regioselectivity of certain reactions.

Further Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The this compound scaffold is a prime candidate for transition-metal-catalyzed cross-coupling reactions. The C4-bromo bond serves as an effective handle for forming new carbon-carbon and carbon-heteroatom bonds under conditions where the ethoxyethyl protecting group remains stable. umich.edu

Examples of such reactions include:

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form 4-aryl or 4-vinyl pyrazoles.

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize 4-alkynyl pyrazoles. umich.eduresearchgate.net

Heck Coupling : Palladium-catalyzed reaction with alkenes to introduce a vinyl group at the C4 position.

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form 4-aminopyrazoles.

Electrophilic aromatic substitution on the this compound ring is generally difficult. The pyrazole ring is considered an electron-rich heterocycle, but the presence of the electron-withdrawing bromine atom at C4 deactivates the ring towards further electrophilic attack. Reactions like nitration or halogenation would require harsh conditions and may lead to a mixture of products or decomposition.

Nucleophilic aromatic substitution to displace the C4-bromide is also challenging and typically requires highly activated substrates or specific reaction conditions, which are not characteristic of this particular pyrazole system.

Strategic Utility of 4 Bromo 1 1 Ethoxyethyl 1h Pyrazole As a Synthetic Building Block

Scaffold Diversification through C-4 Functionalization

The bromine atom at the C-4 position of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole serves as a versatile handle for introducing a wide range of substituents, thereby enabling extensive scaffold diversification. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. While specific examples with this compound are not extensively detailed in the available literature, the general utility of 4-bromopyrazoles in Suzuki-Miyaura couplings is well-established. For instance, various aryl and heteroaryl groups can be introduced at the C-4 position, leading to the synthesis of complex biaryl and heteroaryl-pyrazole structures. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2, in the presence of a base. rsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The C-4 bromine of the title compound can readily participate in Sonogashira couplings to introduce alkynyl moieties onto the pyrazole (B372694) ring. These alkynylated pyrazoles are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. wikipedia.org It allows for the amination of aryl halides with a wide variety of amines. Although studies on this compound are limited, research on analogous compounds like 4-bromo-1H-1-tritylpyrazole demonstrates the feasibility of this transformation at the C-4 position of the pyrazole ring. researchgate.netresearchgate.net This reaction provides access to a diverse range of 4-aminopyrazole derivatives, which are prevalent in pharmacologically active molecules. nih.gov

The following table summarizes the potential C-4 functionalization reactions of this compound based on established methodologies for similar 4-bromopyrazoles.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C-4 |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Amino |

Preparation of Polysubstituted Pyrazole Architectures

The strategic placement of the bromine atom at the C-4 position of this compound makes it an ideal starting material for the synthesis of polysubstituted pyrazoles. By combining the C-4 functionalization reactions mentioned above with other synthetic transformations, it is possible to introduce a variety of substituents at different positions of the pyrazole ring.

For example, a synthetic sequence could commence with a Suzuki-Miyaura coupling to install an aryl group at the C-4 position. Subsequent reactions, potentially involving lithiation or other directed metalation strategies (if other positions are available for functionalization), could be employed to introduce additional substituents. Finally, the removal of the 1-ethoxyethyl protecting group under acidic conditions would yield the N-unsubstituted polysubstituted pyrazole. clockss.org This protecting group is advantageous as it is stable to the basic conditions often employed in cross-coupling reactions but can be easily removed at the end of a synthetic sequence.

Precursors for Fused Heterocyclic Systems

While direct evidence for the use of this compound as a precursor for fused heterocyclic systems is not prominent in the reviewed literature, its functional handles suggest a strong potential for such applications. Functional groups introduced at the C-4 position can be designed to participate in intramolecular cyclization reactions to form fused ring systems.

For instance, a Sonogashira coupling could introduce an alkynyl group bearing a terminal nucleophile. Subsequent intramolecular cyclization, possibly promoted by a transition metal catalyst or under basic or acidic conditions, could lead to the formation of pyrazolo-fused heterocycles such as pyrazolopyridines or pyrazolopyrimidines. Similarly, an ortho-functionalized aryl group introduced via Suzuki-Miyaura coupling could undergo an intramolecular reaction to form a fused system.

Role in Stereoselective Synthesis of Complex Pyrazole Derivatives

The direct role of the this compound core in inducing stereoselectivity is not well-documented. However, its utility as a building block allows for the introduction of functional groups that can participate in subsequent stereoselective transformations. For example, a substituent introduced at the C-4 position could contain a chiral auxiliary or a prochiral center. Subsequent reactions directed by this group could proceed with high stereoselectivity, leading to the formation of complex pyrazole derivatives with defined stereochemistry.

Advanced Spectroscopic Characterization and Computational Analysis in Research

Elucidation of Reaction Mechanisms and Intermediates using Spectroscopic Data (e.g., NMR, MS, IR)

Spectroscopic techniques are indispensable tools for elucidating the intricate details of chemical reactions, including the identification of transient intermediates and the determination of reaction pathways. For a compound like 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide a wealth of information.

While specific research detailing the mechanistic elucidation for this exact compound is not extensively published, the principles can be inferred from studies on analogous pyrazole (B372694) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in tracking the progress of reactions involving this compound. For instance, in a substitution reaction where the bromine atom is replaced, changes in the chemical shifts of the pyrazole ring protons and carbons would be indicative of the transformation. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product would allow for reaction monitoring and kinetic analysis. Furthermore, advanced 2D NMR techniques, such as COSY and HMBC, would be instrumental in confirming the structure of any intermediates or final products by establishing connectivity between protons and carbons.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for identifying reaction intermediates and confirming the mass of products. In a reaction involving this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry could be used to detect and characterize transient species. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments and intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, characteristic vibrational bands for the C-Br, C-N, C=C, and C-O bonds would be present. During a reaction, the disappearance of a specific band (e.g., the C-Br stretch) and the appearance of a new band would signify the transformation of one functional group to another, providing evidence for the proposed reaction mechanism.

A hypothetical data table of expected ¹H NMR chemical shifts for this compound is presented below, based on the analysis of similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | ~7.8-8.2 | Singlet |

| Pyrazole H-5 | ~7.5-7.9 | Singlet |

| N-CH(CH₃)O | ~5.5-5.9 | Quartet |

| O-CH₂CH₃ | ~3.4-3.8 | Quartet |

| N-CH(CH₃)O | ~1.5-1.9 | Doublet |

| O-CH₂CH₃ | ~1.1-1.4 | Triplet |

Application of X-ray Crystallography for Absolute Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. While a crystal structure for this compound has not been specifically reported in publicly available literature, the methodology is crucial for absolute structural confirmation.

The process would involve growing a single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then analyzed to determine the arrangement of atoms within the crystal lattice. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For this compound, X-ray crystallography would definitively confirm the position of the bromo and ethoxyethyl substituents on the pyrazole ring. Studies on the parent compound, 4-bromo-1H-pyrazole, have shown that it forms trimeric hydrogen-bonding motifs in the solid state. mdpi.com The introduction of the 1-(1-ethoxyethyl) group would prevent such hydrogen bonding and influence the crystal packing.

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental techniques, computational chemistry and molecular modeling provide invaluable insights into the reactivity and properties of molecules. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Prediction of Reactivity and Regioselectivity Profiles

Computational models can be used to predict the reactivity and regioselectivity of this compound in various chemical reactions. By calculating the distribution of electron density and molecular orbitals, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.

For example, the calculated electrostatic potential map would likely show that the carbon atom bearing the bromine atom (C4) is electrophilic, making it the primary site for nucleophilic substitution. Conversely, the nitrogen atoms of the pyrazole ring possess lone pairs of electrons and would be predicted to be nucleophilic centers. Such computational predictions are vital for designing synthetic routes and understanding reaction outcomes.

Mechanistic Investigations and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, the structures and energies of reactants, products, intermediates, and, crucially, transition states can be calculated.

For a proposed reaction involving this compound, transition state theory can be applied to calculate the activation energy, providing a theoretical basis for the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This type of analysis is instrumental in understanding the factors that control the outcome of a chemical reaction and in designing more efficient synthetic protocols. For instance, in a substitution reaction at the C4 position, computational analysis could differentiate between a concerted (SNAr) or a multi-step (addition-elimination) mechanism by locating the relevant transition states and intermediates.

Challenges and Emerging Directions in the Research of 4 Bromo 1 1 Ethoxyethyl 1h Pyrazole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of functionalized pyrazoles often involves multi-step sequences with harsh reagents and significant waste generation. A major challenge in the chemistry of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole is the development of greener and more efficient synthetic protocols.

Recent advancements in sustainable chemistry are paving the way for more environmentally friendly approaches. One-pot, multicomponent reactions are at the forefront of these efforts, minimizing waste by combining several synthetic steps without the need for isolating intermediates. For instance, a one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported from 1,3-dicarbonyl compounds, arylhydrazines, and N-bromosaccharin under solvent-free conditions, utilizing a reusable silica (B1680970) gel-supported sulfuric acid catalyst. While not directly applied to the title compound, this methodology presents a promising atom-economical alternative to traditional bromination and cyclization procedures.

Furthermore, modern techniques such as microwave-assisted synthesis and flow chemistry are being increasingly explored for pyrazole (B372694) synthesis. nih.govpatsnap.comresearchgate.netchemicalbook.comscispace.com Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free or green solvent conditions. google.com Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters, making it an attractive platform for the continuous production of pyrazole intermediates. nih.govpatsnap.comresearchgate.netchemicalbook.comscispace.com The application of these technologies to the synthesis of this compound could significantly improve its environmental footprint and accessibility.

Table 1: Comparison of Synthetic Methodologies for Functionalized Pyrazoles

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Traditional Multi-step Synthesis | Well-established procedures | High waste generation, harsh conditions, long reaction times | Current common approach |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, shorter synthesis time | Optimization can be challenging | Potential for a more sustainable synthesis |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficient | Specialized equipment required | Greener alternative for key synthetic steps |

| Flow Chemistry | Enhanced safety, scalability, precise control | High initial setup cost | Ideal for large-scale, sustainable production |

Expanding the Scope of Cross-Coupling Partners and Reaction Conditions

The bromine atom at the C4-position of this compound is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura couplings are well-established, a significant challenge lies in expanding the repertoire of coupling partners and developing more robust and greener reaction conditions.

The Suzuki-Miyaura coupling of a derivative, 1-(1-ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol (B44631) ester, is a key step in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib. researchgate.net This highlights the industrial relevance of C-C bond formation at the C4-position of the pyrazole ring. Research is ongoing to broaden the scope of boronic acids and esters that can be effectively coupled, particularly those with sensitive functional groups.

Beyond Suzuki-Miyaura reactions, there is a growing interest in other cross-coupling methodologies. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties, which are valuable precursors for further transformations. Studies on related 4-bromopyrazoles have demonstrated the feasibility of this reaction. The Buchwald-Hartwig amination is another critical transformation for the synthesis of bioactive molecules, enabling the formation of C-N bonds. However, challenges such as β-hydride elimination can occur with certain amine substrates, leading to lower yields. Research into alternative catalysts and ligands, including the use of copper catalysts for specific amine classes, is an active area of investigation.

Emerging trends in cross-coupling include the use of more earth-abundant and less toxic metals like nickel. Nickel-catalyzed cross-coupling reactions have shown promise for the activation of challenging substrates and can offer different reactivity profiles compared to palladium. Furthermore, the development of photoredox catalysis opens up new avenues for radical-based cross-coupling reactions under mild conditions.

Table 2: Overview of Cross-Coupling Reactions for 4-Bromopyrazole Derivatives

| Reaction | Coupling Partner | Catalyst System (Example) | Key Challenges |

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄ / Base | Substrate scope, functional group tolerance |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | Catalyst stability, homocoupling side reactions |

| Buchwald-Hartwig | Amines | Pd(dba)₂ / Ligand / Base | β-hydride elimination with certain amines |

| Nickel-Catalyzed | Organozinc reagents | NiCl₂(dppp) | Substrate scope, catalyst sensitivity |

Strategies for Accessing Underexplored Reactivity Profiles and Novel Transformations

Beyond traditional cross-coupling, there is a significant opportunity to explore novel reactivity profiles of this compound. A key area of emerging interest is the direct C-H functionalization of the pyrazole ring. nih.gov While the C4-position is functionalized with bromine, the C3 and C5 positions possess C-H bonds that could potentially be activated for direct coupling reactions. This approach offers a more atom-economical and step-efficient way to introduce substituents compared to traditional methods that require pre-functionalization. The development of regioselective C-H activation protocols in the presence of the C4-bromo substituent is a considerable synthetic challenge.

The electronic nature of the pyrazole ring can also be exploited for novel transformations. For example, the development of photoredox-catalyzed reactions that proceed through radical intermediates could unlock new reaction pathways that are not accessible through traditional ionic mechanisms. These methods could enable the introduction of a wider range of functional groups under mild conditions.

Furthermore, the pyrazole ring itself can participate in cycloaddition reactions or ring-transformation reactions, leading to the formation of more complex heterocyclic systems. Investigating the reactivity of this compound in such transformations could lead to the discovery of novel molecular scaffolds with unique properties.

Designing Novel Pyrazole-Based Scaffolds for Diverse Applications in Chemical Sciences

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.com A significant future direction for the research of this compound is its use as a versatile starting material for the design and synthesis of novel pyrazole-based scaffolds with diverse applications.

In medicinal chemistry, this building block is instrumental in the synthesis of kinase inhibitors, as demonstrated by its role in the synthesis of Ruxolitinib. researchgate.net The ability to easily introduce a variety of substituents at the C4-position allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. An emerging area is the development of PROteolysis TArgeting Chimeras (PROTACs), where the pyrazole scaffold can serve as a core element to link a protein-of-interest binder to an E3 ligase ligand.

In materials science, functionalized pyrazoles are being investigated for their potential use in the construction of Metal-Organic Frameworks (MOFs). nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal ions, while the substituent at the C4-position can be tailored to control the porosity and functionality of the resulting framework. The development of pyrazole-based ligands from this compound could lead to new MOFs with applications in gas storage, catalysis, and sensing. Furthermore, the electronic properties of highly conjugated systems derived from this pyrazole make them interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 3: Potential Applications of Scaffolds Derived from this compound

| Application Area | Type of Scaffold | Desired Properties |

| Medicinal Chemistry | Kinase Inhibitors | High potency and selectivity |

| PROTACs | Efficient protein degradation | |

| Materials Science | Metal-Organic Frameworks (MOFs) | High porosity, specific gas adsorption |

| Organic Electronics | Tunable electronic and photophysical properties |

Q & A

Q. What are the established synthetic routes for 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole?

Methodological Answer: The compound is synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at 120°C, followed by purification via column chromatography with ethyl acetate/hexane gradients. For example, Sonogashira coupling of 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with phenylacetylene under palladium catalysis yields derivatives in 64% yield after purification .

Table 1: Synthetic Conditions

Q. How is the structure of this compound confirmed?

Methodological Answer: Characterization employs ¹H/¹³C NMR (e.g., δ 7.74 ppm for pyrazole protons), IR (C-Br stretch at 616 cm⁻¹), and mass spectrometry (m/z 349/351 [M⁺]). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₁₅BrN₂O₂ requires 263.13 g/mol) .

Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 5.14 ppm (OCH₂), 1.33 ppm (CH₃) | |

| IR | 2129 cm⁻¹ (C≡C), 1681 cm⁻¹ (C=O) | |

| HRMS | m/z 349.0169 [M⁺] (calc. 349.0169) |

Advanced Research Questions

Q. How does the bromine substituent enable cross-coupling reactions in this compound?

Methodological Answer: The bromine atom at position 4 serves as a site for Sonogashira , Suzuki-Miyaura , or Buchwald-Hartwig couplings . Optimize conditions using Pd(PPh₃)₄/CuI catalysts, arylboronic acids, or amines in THF/Et₃N at 50-80°C. Monitor reaction progress via TLC and isolate products using silica gel chromatography .

Q. What strategies assess the influence of the 1-ethoxyethyl group on stability and reactivity?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in acidic (HCl/THF) or basic (NaOH/MeOH) conditions and monitor degradation via HPLC. Compare with analogs (e.g., 1-methyl or 1-benzyl groups).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Computational Studies: Perform DFT calculations to evaluate steric and electronic effects of the ethoxyethyl group .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications: Replace the ethoxyethyl group with methyl, benzyl, or tert-butyl groups to probe steric effects.

- Substituent Introduction: Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups at position 3 or 5.

- Biological Assays: Screen derivatives for antimicrobial activity using agar diffusion (MIC determination) or enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats.

- Ventilation: Work in a fume hood to avoid inhalation of powders/aerosols.

- Waste Disposal: Neutralize residues with 10% NaOH before disposal in halogenated waste containers.

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Methodological Considerations for Data Interpretation

- Contradictions in Synthetic Yields: Variations in yields (e.g., 55% vs. 64%) may arise from solvent purity, catalyst loading, or reaction time. Replicate conditions with rigorous exclusion of moisture/oxygen for reproducibility .

- Spectral Artifacts: Overlapping NMR signals (e.g., ethoxyethyl CH₂ vs. solvent peaks) require deuterated solvents (CDCl₃) and 2D NMR (HSQC, HMBC) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。